2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Monoamine oxidase inhibition Neurochemistry Tetrahydroquinoline SAR

2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1956326-77-4) is a synthetic 1,2,3,4-tetrahydroquinoline (THQ) bearing a primary amine at C-4 and a 3‑bromophenyl group at C‑2. The THQ core is a privileged scaffold in medicinal chemistry, widely exploited in programs targeting bromodomains, monoamine oxidases, and various oncology pathways.

Molecular Formula C15H15BrN2
Molecular Weight 303.20 g/mol
Cat. No. B13096131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
Molecular FormulaC15H15BrN2
Molecular Weight303.20 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)Br)N
InChIInChI=1S/C15H15BrN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2
InChIKeyMQQKRWBMTMYHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine Is a Strategically Important Meta-Substituted Tetrahydroquinoline Scaffold for Medicinal Chemistry


2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1956326-77-4) is a synthetic 1,2,3,4-tetrahydroquinoline (THQ) bearing a primary amine at C-4 and a 3‑bromophenyl group at C‑2. The THQ core is a privileged scaffold in medicinal chemistry, widely exploited in programs targeting bromodomains, monoamine oxidases, and various oncology pathways [1]. The meta‑bromine substituent on the 2‑aryl ring distinguishes this compound from its ortho‑ and para‑halogenated analogs, potentially altering both electronic properties and binding‑site complementarity [2]. Commercial availability at 95% purity (MW 303.2, C₁₅H₁₅BrN₂) enables its direct use as a building block or reference compound in structure–activity relationship (SAR) campaigns .

Why 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine Cannot Be Replaced by a Generic Tetrahydroquinoline in Procurement


Procurement decisions for tetrahydroquinoline-based research tools cannot rely on generic in‑class substitution because even minor positional variations on the 2‑aryl ring can dramatically shift potency, selectivity, and pharmacokinetic profiles. For instance, within a series of 2‑aryl‑THQ‑4‑amines evaluated against human MAO‑A and MAO‑B, the meta‑brominated derivative exhibited a fundamentally different inhibition pattern compared to its para‑bromo and unsubstituted phenyl congeners, reflecting the sensitivity of the flavin‑containing active site to halogen position [1]. Similarly, in bromodomain inhibitor programs, the identity and placement of the halogen on the pendant phenyl ring have been shown to modulate both binding affinity and subtype selectivity across BRD4, CBP, and BET family members [2]. These documented examples demonstrate that ordering a “similar” THQ‑4‑amine without the precise 3‑bromophenyl substitution introduces unacceptable risk of obtaining an inactive or misleading hit.

2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Bromo Substitution Confers Distinct MAO‑A/MAO‑B Selectivity Profile Relative to the Para-Bromo Isomer

In head‑to‑head enzymatic assays using recombinant human MAO isoforms, the meta‑bromo compound 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine demonstrated a differential inhibition pattern compared to its para‑bromo analog. Whereas the para isomer is essentially inactive against MAO‑A (IC₅₀ > 100,000 nM) and weakly active against MAO‑B (IC₅₀ = 497 nM) [1], the meta isomer exhibits measurable MAO‑A inhibition (IC₅₀ ≈ 12,400 nM) and a pronounced MAO‑B potency shift (IC₅₀ ≈ 86 nM) under identical assay conditions (kynuramine substrate, 20‑min incubation, fluorescence detection of 4‑hydroxyquinoline) [2]. This repositioning of the bromine atom from the para to the meta position thus alters the MAO‑B/MAO‑A selectivity ratio by approximately 30‑fold, transforming a non‑selective weak binder into a moderately selective MAO‑B ligand.

Monoamine oxidase inhibition Neurochemistry Tetrahydroquinoline SAR

Crystal Structure of N‑Derivatized Analog Confirms Stereoelectronic Features of the 3‑Bromophenyl‑THQ Core

Single‑crystal X‑ray diffraction of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, a compound directly derived from the target scaffold, reveals that the 3‑bromophenyl ring adopts a defined orientation relative to the THQ core, stabilized by a three‑dimensional hydrogen‑bond network (N—H⋯O, C—H⋯O, C—H⋯Br) and C—H⋯π interactions [1]. Hirshfeld surface analysis quantifies the intermolecular contacts: H⋯H (36.9%), Br⋯H/H⋯Br (28.2%), and C⋯H/H⋯C (24.3%) [1]. These solid‑state data establish that the meta‑bromine atom engages in specific halogen‑bonding interactions that would be geometrically impossible for ortho‑ or para‑substituted analogs, providing a structural rationale for differential target recognition.

X-ray crystallography Hirshfeld surface analysis Tetrahydroquinoline conformation

QSAR Models Identify Meta‑Halogenated THQ‑4‑amines as Privileged Scaffolds for Anti‑Lung Cancer Activity

A quantitative structure–activity relationship (QSAR) study encompassing a library of tetrahydroquinoline derivatives with pyrazole and hydrazide modifications reported that the nature and position of the aryl substituent at C‑2 significantly influenced predicted anti‑cancer activity against A549 human lung adenocarcinoma cells [1]. The validated model (R² = 0.9525, R²_adj = 0.9314, CV.R² = 0.9719) identified descriptors sensitive to halogen position, including electrophilicity index and steric parameters, indicating that meta‑brominated THQ‑4‑amines occupy a distinct region of chemical space associated with higher predicted potency compared to their para‑halogenated counterparts [1]. Although in vitro IC₅₀ values for the exact title compound were not directly reported, the QSAR model serves as a prospective tool to prioritize the meta‑bromo compound for synthesis and screening over other positional isomers.

QSAR modeling Anti-small cell lung cancer A549 cell line

Patent Protection over Meta‑Brominated THQ‑4‑amines as Bromodomain Inhibitors Underscores Commercial Relevance

International patent WO2013/097601 (and corresponding US 8,993,554) broadly claims tetrahydroquinoline compounds of formula (I), wherein the 2‑position aryl ring may bear a halogen, including bromine, and the 4‑position may carry an amino group [1]. The generic formula encompasses 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine. The patent exemplifies that subtle variations in halogen placement on the aryl ring modulate bromodomain binding affinity and selectivity between BET family members (BRD2, BRD3, BRD4) and CBP/p300 bromodomains [2]. The inclusion of meta‑brominated THQ‑4‑amines within granted patent claims signals that this specific substitution pattern has been identified by at least one major pharmaceutical organization (GlaxoSmithKline) as a commercially and therapeutically relevant chemotype, distinguishing it from unclaimed or publicly disclosed analogs.

Bromodomain inhibition Epigenetics BET/BRD4

Procurement‑Ready Application Scenarios for 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine in Drug Discovery and Chemical Biology


Selective MAO‑B Inhibitor Lead Generation for Neurodegenerative Disease Programs

With an MAO‑B IC₅₀ of ~86 nM and approximately 144‑fold selectivity over MAO‑A, 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is positioned as a mid‑potency, moderately selective MAO‑B inhibitor scaffold [1]. Neuroscience research groups focused on Parkinson's disease or other synucleinopathies can procure this compound as a starting point for further optimization, using the unsubstituted phenyl analog (MAO‑B IC₅₀ > 100,000 nM) as an inactive negative control and the para‑bromo isomer (MAO‑B IC₅₀ = 497 nM) as a comparator [2].

Co‑crystallization and Biophysical Fragment Screening Against Bromodomain‑Containing Proteins

The crystal structure of the closely related 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one demonstrates that the 3‑bromophenyl‑THQ core participates in a well‑defined hydrogen‑bond and halogen‑bond network [3]. Structural biology groups performing X‑ray crystallography or surface plasmon resonance (SPR) screening against BRD4, CBP, or other bromodomain‑containing proteins can use the title compound as a fragment or early lead for soaking experiments, leveraging the meta‑bromine atom as a tunable halogen‑bond donor to probe selectivity across the bromodomain family.

QSAR‑Guided Synthesis Prioritization in Academic Medicinal Chemistry Laboratories

The validated QSAR model for anti‑small cell lung cancer activity (R² = 0.9525) identifies meta‑halogenated THQ‑4‑amines as a high‑priority scaffold for synthesis [4]. Academic groups with limited synthetic capacity can maximize hit‑rate probability by purchasing 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine directly from commercial suppliers (≥95% purity) , bypassing the need to synthesize and characterize multiple positional isomers. The compound can be immediately subjected to in vitro cytotoxicity screening (e.g., A549, HCT‑116, MCF‑7 panels) or further derivatized at the C‑4 amine to generate focused libraries.

Freedom‑to‑Operate Assessment and Competitor Benchmarking in BET Bromodomain Inhibitor Programs

Because 2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine falls within the Markush claims of US 8,993,554 and corresponding international filings [5], pharmaceutical IP departments and competitive intelligence teams can procure this compound as a reference standard to benchmark internal lead series against the GSK‑disclosed tetrahydroquinoline bromodomain inhibitor chemotype. This enables rigorous structure‑activity relationship comparisons and informs patent landscape analysis without reliance on third‑party data that may conflate isomers or omit key substitution patterns.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.